molecular formula C13H20O2 B12511323 Cyclopentyl 2-cyclopentylprop-2-enoate

Cyclopentyl 2-cyclopentylprop-2-enoate

Cat. No.: B12511323
M. Wt: 208.30 g/mol
InChI Key: RLPZFUZZRUHPCF-UHFFFAOYSA-N
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Description

Cyclopentyl 2-cyclopentylprop-2-enoate is an organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 2-cyclopentylprop-2-enoate typically involves the esterification of cyclopentyl alcohol with cyclopentylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products. Additionally, the reaction may be carried out under reduced pressure to remove water formed during the esterification, thus driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 2-cyclopentylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclopentylprop-2-enoic acid derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Cyclopentylprop-2-enoic acid derivatives.

    Reduction: Cyclopentyl 2-cyclopentylpropan-2-ol.

    Substitution: Cyclopentyl 2-cyclopentylprop-2-enamide or similar derivatives.

Scientific Research Applications

Cyclopentyl 2-cyclopentylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions, providing insights into enzyme specificity and mechanism.

    Industry: Used as a precursor in the manufacture of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-cyclopentylprop-2-enoate in biological systems involves its hydrolysis by esterases to release cyclopentyl alcohol and cyclopentylprop-2-enoic acid. These products can then participate in various metabolic pathways. The ester group is the primary site of reactivity, and its hydrolysis is facilitated by the nucleophilic attack of water molecules, catalyzed by esterases.

Comparison with Similar Compounds

    Cyclopentyl acetate: Similar ester structure but with an acetate group instead of a prop-2-enoate group.

    Cyclopentyl methyl ether: Contains a cyclopentyl group attached to a methyl ether moiety.

    Cyclopentyl propionate: Similar ester structure with a propionate group.

Uniqueness: Cyclopentyl 2-cyclopentylprop-2-enoate is unique due to the presence of both cyclopentyl and prop-2-enoate groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

cyclopentyl 2-cyclopentylprop-2-enoate

InChI

InChI=1S/C13H20O2/c1-10(11-6-2-3-7-11)13(14)15-12-8-4-5-9-12/h11-12H,1-9H2

InChI Key

RLPZFUZZRUHPCF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCC1)C(=O)OC2CCCC2

Origin of Product

United States

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